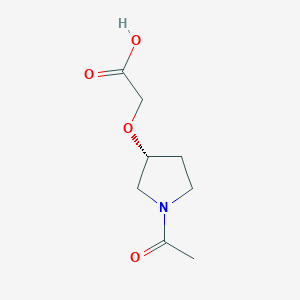

((R)-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid

Description

((R)-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid is a chiral pyrrolidine derivative featuring an acetylated pyrrolidine ring linked to an acetic acid moiety via an ether bond.

Properties

IUPAC Name |

2-[(3R)-1-acetylpyrrolidin-3-yl]oxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-6(10)9-3-2-7(4-9)13-5-8(11)12/h7H,2-5H2,1H3,(H,11,12)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVBDZPPRBAMQR-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CC[C@H](C1)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (®-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the acetyl and acetic acid functionalities. One common method involves the cyclization of a suitable precursor, such as a γ-amino alcohol, under acidic or basic conditions to form the pyrrolidine ring. Subsequent acetylation and esterification steps introduce the acetyl and acetic acid groups, respectively .

Industrial Production Methods

Industrial production of (®-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

(®-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to ((R)-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid in targeting cellular pathways involved in viral infections. For instance, compounds that inhibit Adaptor Associated Kinase 1 (AAK1) have shown promise against viruses like dengue and Ebola, indicating a potential application for this compound in antiviral therapies .

Neurological Disorders

The compound's structure suggests potential interactions with neurotransmitter systems. Research has indicated that similar piperidine derivatives can act as inhibitors for dopamine and norepinephrine transporters, which are crucial in treating conditions such as schizophrenia and depression .

Study 1: Antiviral Efficacy

In a study focusing on AAK1 inhibitors, a series of pyrrolo[2,3-b]pyridines were synthesized and tested for their antiviral efficacy against various RNA viruses. The results demonstrated that these compounds could significantly reduce viral load in infected cells . The structural similarities to this compound suggest it may possess similar antiviral properties.

Study 2: Neurotransmitter Interaction

A study examining the efficacy of piperidine-based compounds found that certain derivatives exhibited high affinity for the dopamine transporter (DAT). These findings suggest that this compound could be further investigated for its role in modulating neurotransmitter levels, potentially leading to new treatments for neurological disorders .

Data Tables

Mechanism of Action

The mechanism by which (®-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights several pyrrolidine-based acetic acid derivatives, enabling a structural and functional comparison. Key analogs include:

[(R)-3-(Benzyloxycarbonyl-methyl-amino)-pyrrolidin-1-yl]-acetic Acid (CAS 1357923-30-8)

- Structure : Contains a benzyloxycarbonyl (Cbz) group and methylamine substituent on the pyrrolidine ring.

- The methylamine substituent may alter hydrogen-bonding capacity and metal-chelating properties .

[((R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic Acid (CAS 1354015-67-0)

- Structure: Features an isopropylamino group instead of the hydroxyl-linked acetic acid.

- Functional Differences: The isopropyl group increases hydrophobicity, which could affect membrane permeability in drug design.

[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic Acid (CAS 114779-79-2)

- Structure : Incorporates a cyclopropyl group and benzyloxycarbonyl protection.

- Functional Differences : The cyclopropyl ring introduces strain, possibly affecting conformational flexibility and binding affinity in biological systems. The Cbz group, as in 2.1, may improve synthetic versatility .

General Trends in Acetic Acid-Functionalized Pyrrolidines

- Role of Acetic Acid Moiety: In uranium adsorption studies, acetic acid-modified sludge-based biochar (ASBB) demonstrated enhanced U(VI) removal (97.8% efficiency) due to increased –COOH groups, which coordinate with uranium via monodentate binding .

- Impact of Substituents : Acetyl groups (as in the target compound) may reduce hydrophilicity compared to –COOH-rich biochar but could improve stability in organic solvents. Conversely, bulkier substituents (e.g., benzyloxycarbonyl) might hinder pore accessibility in adsorption processes .

Data Table: Structural and Functional Comparison

| Compound Name | Key Functional Groups | Structural Features | Potential Applications |

|---|---|---|---|

| ((R)-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid | Acetyl, carboxylic acid | Chiral center, ether linkage | Metal chelation, chiral synthesis |

| [(R)-3-(Cbz-methyl-amino)-pyrrolidin-1-yl]-acetic acid | Benzyloxycarbonyl, methylamine | Aromatic protection, amine substituent | Peptide intermediates, enzyme inhibition |

| [((R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid | Acetyl, isopropylamino | Hydrophobic substitution | Lipophilic drug candidates |

| ASBB (Acetic acid-modified biochar) | –COOH, porous structure | High surface area, oxygen functionalities | Uranium recovery from wastewater |

Research Findings and Mechanistic Insights

- Adsorption Efficiency: ASBB achieved 97.8% U(VI) removal under optimal conditions (pH 6.0, 0.30 g/L dosage), attributed to –COOH groups and pore expansion .

- Reusability : ASBB maintained 93.0% efficiency after multiple cycles, suggesting robustness of –COOH groups . The acetyl group in the target compound may confer hydrolytic stability, but its reusability in adsorption remains untested.

- Kinetics : Uranium adsorption on ASBB followed pseudo-second-order kinetics, indicating chemisorption dominance . For the target compound, reaction kinetics would depend on accessibility of the carboxylic acid group and steric effects from the pyrrolidine ring.

Biological Activity

((R)-1-Acetyl-pyrrolidin-3-yloxy)-acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique pyrrolidine ring structure, which contributes to its biological activity. The compound's chemical formula is C₈H₁₅NO₃, and it possesses both hydrophilic and lipophilic properties, allowing it to interact with various biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that the compound induces cytotoxicity in various cancer cell lines, including breast (MCF-7) and colon cancer cells (HT-29). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| MCF-7 | 20.1 | Apoptosis induction |

| HT-29 | 14.0 | Cell cycle arrest |

The compound's efficacy was compared against standard chemotherapeutics, revealing superior potency in certain cases, suggesting its potential as a lead compound for further development .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to existing antibiotics, making it a candidate for further exploration in antimicrobial therapy.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 16 |

| S. aureus | 8 |

The mechanism of action involves disruption of bacterial cell membrane integrity, leading to cell lysis .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. In models of neurodegenerative diseases, the compound showed the ability to reduce oxidative stress and inflammation, which are critical factors in neurodegeneration.

In vitro studies demonstrated that treatment with this compound significantly decreased the levels of reactive oxygen species (ROS) in neuronal cells exposed to toxic agents.

Case Studies

A notable case study involved the administration of this compound in a mouse model of Alzheimer's disease. The results indicated improved cognitive function and reduced amyloid plaque formation, highlighting its potential as a therapeutic agent in neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.